molecular formula C24H21N5O2 B2999885 N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-22-7

N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2999885
CAS RN: 902285-22-7
M. Wt: 411.465
InChI Key: YNKFMEBGZFNKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a member of the triazoloquinazoline family and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways in the body, including the PI3K/Akt and MAPK/ERK pathways. It has also been found to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. The compound has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine in lab experiments is its potential as a therapeutic agent for various diseases. The compound has been found to possess a wide range of biological activities, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its availability and increase the cost of research.

Future Directions

There are several future directions for research on N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine. One direction is to further investigate its potential as an anticancer agent, with a focus on its mechanism of action and its efficacy in clinical trials. Another direction is to explore its potential as a therapeutic agent for Alzheimer's disease, with a focus on its ability to inhibit amyloid-beta aggregation and improve cognitive function. Additionally, further research could be conducted to optimize the synthesis process of the compound, making it more accessible for research purposes.

Synthesis Methods

The synthesis of N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-methoxybenzylamine with 4-methoxyphenylacetic acid, followed by cyclization with triphosgene and triazole. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been found to possess various scientific research applications. It has been studied for its potential use as an anticancer agent, with promising results in preclinical studies. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, with studies showing its ability to inhibit the aggregation of amyloid-beta peptides.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-30-18-12-10-17(11-13-18)22-24-26-23(25-15-16-6-5-7-19(14-16)31-2)20-8-3-4-9-21(20)29(24)28-27-22/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKFMEBGZFNKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.